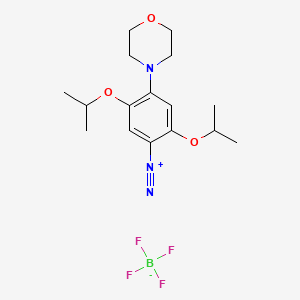
N-Ethyl-N-(4-vinylbenzyl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Ethyl-N-(4-vinylbenzyl)ethanamine is an organic compound with the chemical formula C13H19N. It is a tertiary amine with a vinylbenzyl group attached to the nitrogen atom. This compound is of interest in various fields of research due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Ethyl-N-(4-vinylbenzyl)ethanamine can be synthesized through a multi-step process. One common method involves the alkylation of N-ethyl ethanamine with 4-vinylbenzyl chloride. The reaction typically takes place in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as distillation and crystallization can further enhance the efficiency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-Ethyl-N-(4-vinylbenzyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group using hydrogenation catalysts.
Substitution: The vinyl group can undergo electrophilic substitution reactions, such as halogenation or nitration, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Ethyl-substituted amines.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
N-Ethyl-N-(4-vinylbenzyl)ethanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of N-Ethyl-N-(4-vinylbenzyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The vinylbenzyl group allows the compound to form covalent bonds with nucleophilic sites on proteins, potentially altering their function. This interaction can modulate various biochemical pathways, leading to the observed effects.
Comparación Con Compuestos Similares
Similar Compounds
N,N-Diethylamine: A simpler tertiary amine without the vinylbenzyl group.
N-Ethyl-N-(4-nitrobenzyl)ethanamine: Contains a nitro group instead of a vinyl group.
N-Ethyl-N-(4-methylbenzyl)ethanamine: Contains a methyl group instead of a vinyl group.
Uniqueness
N-Ethyl-N-(4-vinylbenzyl)ethanamine is unique due to the presence of the vinylbenzyl group, which imparts distinct chemical reactivity and potential for forming covalent bonds with biological targets. This makes it a valuable compound for research in various fields, including medicinal chemistry and materials science.
Propiedades
Fórmula molecular |
C13H19N |
|---|---|
Peso molecular |
189.30 g/mol |
Nombre IUPAC |
N-[(4-ethenylphenyl)methyl]-N-ethylethanamine |
InChI |
InChI=1S/C13H19N/c1-4-12-7-9-13(10-8-12)11-14(5-2)6-3/h4,7-10H,1,5-6,11H2,2-3H3 |
Clave InChI |
XESULCZVWZVTFC-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CC1=CC=C(C=C1)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



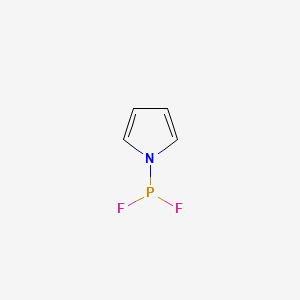
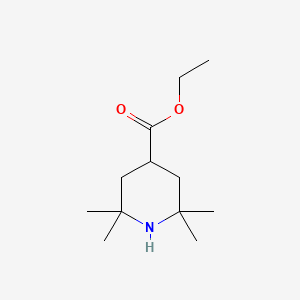
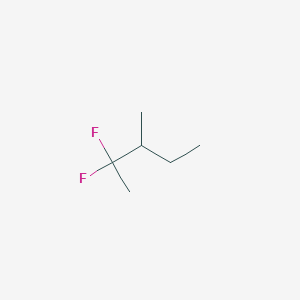
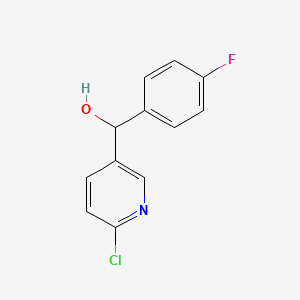
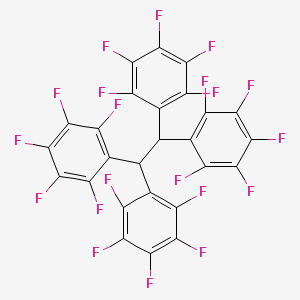
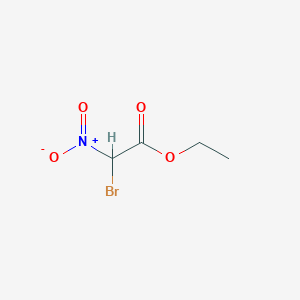


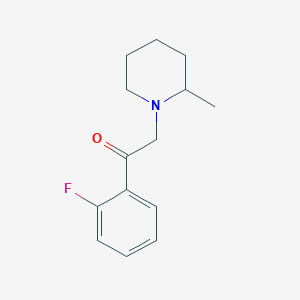
![(2,4,16,16-tetradeuterio-13-methyl-17-oxo-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-yl) (Z)-octadec-9-enoate](/img/structure/B13416951.png)


